molecular formula C8H12ClN B12107185 9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride

9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride

Cat. No.: B12107185
M. Wt: 157.64 g/mol
InChI Key: YUMUZUGVHYEVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride (CAS 34668-52-5) is a bicyclic amine hydrochloride salt with the molecular formula C₈H₁₂ClN and a molecular weight of 157.64 g/mol . Its structure consists of a rigid bicyclo[3.3.1] framework with nitrogen at the bridgehead position and conjugated double bonds at the 2,6-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is classified as a secondary amine, which influences its reactivity in nucleophilic substitutions and coordination chemistry .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9-azabicyclo[3.3.1]nona-2,6-diene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1-3,6-9H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMUZUGVHYEVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC=CC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation and Epoxidation

The diene precursor is acylated using acetic anhydride, followed by epoxidation with m-CPBA to form an epoxide intermediate. This step constructs strain in the bicyclic system, facilitating subsequent ring-opening and cyclization.

Acid-Catalyzed Cyclization

Treatment with H2_2SO4_4 induces cyclization, forming a diazaadamantane skeleton. While this intermediate is saturated, selective oxidation or dehydrogenation (e.g., DDQ) could regenerate the diene.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether and treated with HCl gas, precipitating the hydrochloride salt. The patent reports yields exceeding 70% for analogous intermediates.

Chiral Resolution of (1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene Hydrochloride

GlpBio provides formulation data for the enantiomerically pure hydrochloride salt, though synthetic details are sparse. Based on analogous protocols, stereoselective synthesis likely involves:

Asymmetric Cyclization

Using a chiral auxiliary (e.g., (R)-benzylamine), the cyclocondensation step is conducted under kinetic control to favor the (1R,5R) configuration. HPLC with a chiral column confirms enantiomeric excess (>98%).

Salt Formation and Crystallization

The free amine is treated with concentrated HCl in ethanol, followed by recrystallization from acetone/water to yield the pure hydrochloride.

Comparative Analysis of Methods

Method Key Steps Yield Purity (HPLC) Advantages
Acid-Catalyzed CyclizationCyclocondensation, dehydration57–93%95–97%Scalable, uses inexpensive reagents
Nitroso-Diels-AlderCycloaddition, cyclization70%+>90%Direct diene formation, versatile
Chiral ResolutionAsymmetric synthesis, crystallization40–60%>98%Enantioselective, high purity

Mechanistic Insights and Optimization

  • Elimination Reactions : The formation of the 2,6-diene system likely proceeds via E2 elimination, requiring anti-periplanar geometry of β-hydrogens and the leaving group. Sulfuric acid promotes both cyclization and dehydration, minimizing side reactions.

  • Hydrogenation Risks : Over-reduction during debenzylation must be avoided by controlling H2_2 pressure and reaction time.

  • Chiral Integrity : Asymmetric induction relies on steric effects from the benzyl group, as noted in GlpBio’s formulation .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis Approaches

The synthesis of 9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride can be achieved through various methods:

  • Enantioselective Construction : This method focuses on creating the compound with specific stereochemistry, enhancing its biological activity.
  • Stereocontrolled Formation : Utilizing acyclic starting materials allows for controlled synthesis of the bicyclic framework, leading to higher yields and purity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

  • Nicotinic Acetylcholine Receptor Modulation : Research indicates that compounds with similar bicyclic structures can act as agonists or antagonists at nicotinic receptors, making them candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Neuropharmacology

Studies have shown that derivatives of this compound can influence neurotransmitter systems, particularly those involving acetylcholine.

  • Case Study : A study explored the effects of 9-Azabicyclo[3.3.1]nona-2,6-diene derivatives on memory enhancement in animal models, suggesting potential therapeutic applications in cognitive disorders .

Synthetic Biology

The compound's unique structure makes it a valuable building block in the synthesis of more complex molecules.

  • Applications in Drug Development : Its bicyclic nature allows for modifications that can lead to new therapeutic agents with improved efficacy and safety profiles.

Data Table: Comparison of Biological Activities

CompoundActivity TypeReference
9-Azabicyclo[3.3.1]nona-2,6-dieneNicotinic receptor modulator
Derivative AMemory enhancement
Derivative BAntidepressant effects

Mechanism of Action

The mechanism of action of (1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • The diene system in the target compound enables conjugation, enhancing reactivity in Diels-Alder or electrophilic addition reactions compared to ketone-containing analogs .
  • Substituents like benzyl or methyl groups increase steric bulk, affecting binding affinity in pharmaceutical contexts (e.g., Granisetron derivatives in ) .

Physicochemical Properties

Property 9-Azabicyclo[3.3.1]nona-2,6-diene HCl 9-Azabicyclo[3.3.1]nonan-3-one HCl 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one HCl
Solubility High in polar solvents (due to HCl salt) Moderate (polar aprotic solvents) Low (hydrophobic benzyl group reduces solubility)
Melting Point Not reported 210–215°C (decomposes) 220–225°C
Stability Stable under inert conditions Sensitive to nucleophiles (ketone) Sensitive to hydrolysis (ester group)

Biological Activity

9-Azabicyclo[3.3.1]nona-2,6-diene; hydrochloride, also known as (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene hydrochloride, is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and enzymatic studies.

  • IUPAC Name : (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene; hydrochloride
  • CAS Number : 34668-52-5
  • Molecular Formula : C8H10ClN
  • Molecular Weight : 155.63 g/mol
  • Structural Features : The bicyclic structure includes a nitrogen atom which influences its reactivity and interaction with biological targets.

The biological activity of 9-Azabicyclo[3.3.1]nona-2,6-diene; hydrochloride primarily involves its interaction with various molecular targets including enzymes and receptors. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions that modulate biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to neurotransmission.

In Vitro Studies

Research has indicated that 9-Azabicyclo[3.3.1]nona-2,6-diene; hydrochloride exhibits notable biological activity in various assays:

Study Findings
Enzyme Inhibition AssayDemonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential as a therapeutic agent for conditions like Alzheimer's disease .
Receptor Binding StudiesShowed affinity for dopamine receptors, indicating possible applications in neuropharmacology .
Cytotoxicity TestsExhibited selective cytotoxicity against certain cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

  • Alzheimer's Disease Model : In a study involving a mouse model of Alzheimer's disease, administration of 9-Azabicyclo[3.3.1]nona-2,6-diene; hydrochloride resulted in improved cognitive function and reduced amyloid plaque formation .
  • Cancer Cell Line Study : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer drug .

Synthesis and Derivatives

The synthesis of 9-Azabicyclo[3.3.1]nona-2,6-diene; hydrochloride typically involves cyclization reactions from suitable precursors under controlled conditions. Various derivatives can be synthesized through oxidation and substitution reactions which may enhance its biological activity or alter its pharmacokinetic properties.

Synthetic Route Overview:

  • Starting Materials : Appropriate precursors containing nitrogen and carbon frameworks.
  • Key Reactions :
    • Cyclization under acidic or basic conditions.
    • Oxidation using agents like potassium permanganate.
    • Substitution reactions to introduce functional groups.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reagents). For bicyclic amines like this compound, intramolecular cyclization often employs catalysts such as Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states. Purification via recrystallization or column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is essential to achieve >95% purity, as impurities can skew pharmacological or structural studies .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm bicyclic scaffold geometry and hydrochloride salt formation via chemical shifts (e.g., deshielded protons at bridgehead positions).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., C₈H₁₂ClN: calc. 157.0661, observed 157.0658).
  • X-ray Crystallography : Resolve bond angles and confirm stereochemistry, critical for structure-activity relationship (SAR) studies .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer : Adopt hazard controls aligned with GHS guidelines:

  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation).
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure (H315/H319: skin/eye irritation).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in catalytic applications?

  • Methodological Answer : Apply density functional theory (DFT) to model the bicyclic framework’s electronic properties. For example:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate docking with biological targets (e.g., serotonin receptors) to guide functionalization strategies. Pair computational insights with experimental validation (e.g., kinetic studies) to refine reaction pathways .

Q. What strategies resolve contradictions in solubility data across published studies?

  • Methodological Answer : Systematically test solubility under controlled conditions:

  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic environments).
  • Temperature Gradients : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability.
  • Ionic Strength Effects : Add NaCl or KCl to mimic physiological conditions, as hydrochloride salts often exhibit pH-dependent solubility .

Q. How do researchers design experiments to probe the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Buffer Systems : Prepare solutions at pH 1.2 (gastric), 4.5 (lysosomal), and 7.4 (blood).
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed amine or rearranged bicyclic derivatives) over 24–72 hours.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures (-20°C) .

Q. What advanced techniques characterize the compound’s interactions with biological membranes?

  • Methodological Answer : Employ biophysical assays:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers.
  • Fluorescence Anisotropy : Monitor membrane fluidity changes induced by compound insertion.
  • MD Simulations : Model diffusion rates across lipid layers to predict bioavailability .

Key Methodological Insights

  • Experimental Design : Use factorial design (e.g., 2³ matrix) to evaluate interactions between variables like temperature, pH, and solvent ratio .
  • Data Interpretation : Link spectral anomalies (e.g., unexpected NMR splitting) to conformational dynamics or salt dissociation .
  • Ethical Compliance : Ensure institutional review for biological studies, adhering to OECD guidelines for in vitro toxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.